![molecular formula C4H4BrF5 B1522068 4-Bromo-1,1,1,3,3-pentafluorobutane CAS No. 933600-79-4](/img/structure/B1522068.png)
4-Bromo-1,1,1,3,3-pentafluorobutane
Overview
Description
4-Bromo-1,1,1,3,3-pentafluorobutane is a halogenated organic compound with the molecular formula C4H4BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1,3,3-pentafluorobutane typically involves halogenation reactions. One common method is the free radical halogenation of 1,1,1,3,3-pentafluorobutane using bromine (Br2) in the presence of ultraviolet (UV) light or a radical initiator. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The process may also include purification steps such as distillation to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1,1,3,3-pentafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromo-1,1,1,3,3-pentafluorobutanoic acid.
Reduction: Reduction reactions may lead to the formation of this compound derivatives with reduced fluorine content.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-bromo-1,1,1,3,3-pentafluorobutanoic acid.
Reduction: Reduced derivatives of this compound.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
Chemistry
4-Bromo-1,1,1,3,3-pentafluorobutane serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique reactivity facilitates:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create diverse derivatives.
- Reduction and Oxidation Reactions : It can be reduced to form less fluorinated compounds or oxidized to yield alcohols and acids .
Biology
In biological research, this compound has been investigated for:
- Biochemical Assays : Its properties make it suitable as a probe for studying enzyme activities.
- Antifungal Properties : It has been utilized in synthesizing analogues that exhibit antifungal activity against pathogens like Candida albicans .
Medicine
The compound is being explored for its potential as:
- Pharmaceutical Precursor : Its unique structure allows it to serve as a precursor in developing new pharmaceuticals and agrochemicals .
Industry
In industrial applications:
- Specialty Chemicals Production : It is used in producing solvents and refrigerants.
- Polymer Chemistry : The compound's ability to copolymerize with VDF enhances its use in creating high-performance materials .
Data Table: Comparison of Applications
Application Area | Specific Uses | Notable Characteristics |
---|---|---|
Chemistry | Building block for fluorinated compounds | High reactivity in substitution reactions |
Biology | Enzyme activity probes | Potential antifungal agent |
Medicine | Precursor for pharmaceuticals | Unique structure for drug development |
Industry | Specialty chemicals & polymers | Versatile solvent properties |
Case Study 1: Antifungal Agent Development
Research has demonstrated that derivatives of this compound show promising antifungal activity. A study synthesized Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues that effectively inhibited Candida albicans growth .
Case Study 2: Copolymerization with Vinylidene Fluoride
A significant study focused on the radical copolymerization of VDF with halogenated monomers including this compound. This research highlighted the compound's ability to enhance the properties of polyvinylidene fluoride (PVDF), leading to materials suitable for various industrial applications .
Mechanism of Action
The mechanism by which 4-Bromo-1,1,1,3,3-pentafluorobutane exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its halogenated structure can interact with enzymes and receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes.
Receptors: Can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1,1,1,3,3-Pentafluorobutane
4-Bromo-1,1,1,3,3,3-hexafluorobutane
1,1,1,3,3,3-Hexafluorobutane
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Biological Activity
4-Bromo-1,1,1,3,3-pentafluorobutane (CAS Number: 44717690) is a halogenated organofluorine compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrF, featuring a butane backbone with one bromine atom and five fluorine atoms. The presence of these halogens significantly influences its chemical reactivity and stability.
Key Properties:
- Molecular Weight: 226.972 g/mol
- Density: Approximately 1.5 g/cm³
- Boiling Point: Estimated at around 95.7 °C
- Irritant Classification: Causes irritation to eyes and skin; may be harmful if inhaled or ingested .
Synthesis
The synthesis of this compound can be achieved through various methods involving halogenation reactions. These reactions often leverage the compound's ability to undergo nucleophilic substitutions due to the presence of bromine and fluorine substituents.
Antifungal Properties
Recent studies have indicated that derivatives of this compound exhibit antifungal properties. For instance, synthetic analogues derived from this compound have shown effectiveness against Candida albicans, an opportunistic fungal pathogen. This activity is attributed to the compound's ability to disrupt fungal cell membranes and metabolic processes.
Toxicological Studies
Toxicological evaluations reveal that exposure to this compound can lead to various health risks. It is classified as an irritant and has been associated with potential neurotoxic effects. Long-term exposure studies are necessary to ascertain chronic toxicity levels and potential carcinogenicity .
Case Studies
Case Study 1: Antifungal Activity Assessment
A study conducted on the antifungal properties of compounds synthesized from this compound demonstrated significant inhibition of Candida albicans growth at specific concentrations. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Case Study 2: Toxicity Evaluation
A comprehensive risk assessment was performed to evaluate the toxicity profile of this compound. The findings highlighted acute toxicity in animal models with observable effects on respiratory function and skin irritation after exposure to high concentrations .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-1,1,2-trifluorobut-1-ene | CHBrF | Lacks pentafluoro substitution; different reactivity profile. |
4-Bromo-2-fluoro-2-methylbutane | CHBrF | Contains a methyl group affecting reactivity. |
4-Bromo-2-fluoro-2-methylpropane | CHBrF | Similar halogenation pattern; used in organic synthesis. |
Properties
IUPAC Name |
4-bromo-1,1,1,3,3-pentafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSQRQVHMOLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660296 | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-79-4 | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933600-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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